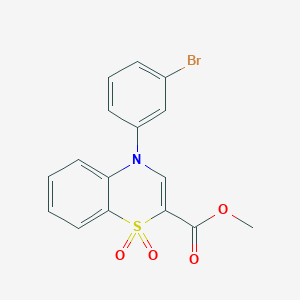

甲基-4-(3-溴苯基)-4H-1,4-苯并噻嗪-2-甲酸酯-1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

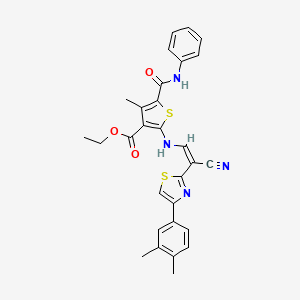

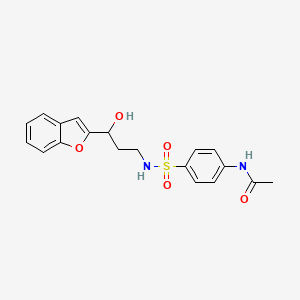

The compound is a derivative of benzothiazine, which is a type of organic compound known as a heterocycle. Benzothiazines are characterized by a ring structure containing a sulfur atom, a nitrogen atom, and a benzene ring . The “4-(3-bromophenyl)” part of the name indicates a bromine atom attached to the benzene ring, and “methyl … carboxylate 1,1-dioxide” suggests the presence of a carboxylate group (COO-) and two oxygen atoms.

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the benzothiazine core, with the bromophenyl group and the carboxylate group attached at specific positions . The exact structure would depend on the locations of these groups on the benzothiazine ring.Chemical Reactions Analysis

Benzothiazines can participate in a variety of chemical reactions. For example, they can undergo oxidation and reduction reactions . The presence of the bromophenyl group could also allow for reactions involving the bromine atom, such as substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, benzothiazines are stable compounds. The presence of the bromine atom and the carboxylate group could affect properties such as solubility and reactivity .科学研究应用

合成与生物活性

- 一项研究详细介绍了从超声介导的苯甲酸钠与氯乙酸甲酯的 N-烷基化开始,生物活性 4-羟基-N'-(亚苄基)-2H-苯并[e][1,2]噻嗪-3-碳酰肼 1,1-二氧化物的简便合成。这些化合物显示出有希望的抗菌和 DPPH 自由基清除活性,表明在药学化学中具有潜在应用 (Zia-ur-Rehman 等人,2009 年)。

- 另一项研究重点关注了一种从苯甲酸钠盐合成甲基 3,4-二氢-2-甲基-2H-1,2-苯并噻嗪-3-羧酸酯 1,1-二氧化物的简单且有效的合成途径。该化合物作为合成具有潜在抗骨关节炎特性的新型季铵衍生物的前体 (Vidal 等人,2006 年)。

化学性质和应用

- 对甲基 3-羟基-2-甲基-1,1,4-三氧代-1,2,3,4-四氢-1λ6-苯并[e][1,2]噻嗪-3-羧酸酯脱水现象的晶体学研究表明了在不同结晶条件下的结构转变,展示了该化合物的化学多功能性和在材料科学中的潜在应用 (Arshad 等人,2013 年)。

- S-2-溴苯基-S-甲基亚磺酰亚胺与末端炔烃在钯催化下反应的研究产生了 1,2-苯并噻嗪和 1,2-苯并异噻唑,表明了一种生成在有机电子或作为药物合成中间体的具有潜在应用的化合物的方法 (Harmata 等人,2005 年)。

作用机制

Target of Action

The primary target of this compound is Carbonic Anhydrase II (CA-II) . CA-II is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It plays a crucial role in various biological processes such as fluid secretion, intracellular pH regulation, and bone resorption .

Mode of Action

The compound likely acts as an inhibitor of CA-II . By binding to the active site of the enzyme, it can prevent the enzyme from catalyzing its usual reactions. This inhibition can lead to changes in the biochemical pathways that rely on the activity of CA-II .

Biochemical Pathways

The inhibition of CA-II can affect several biochemical pathways. For instance, it can disrupt the regulation of fluid secretion into the anterior chamber of the eye, intracellular pH regulation in the duodenal upper villous epithelium during proton-coupled peptide absorption, and the chloride-bicarbonate exchange activity of SLC26A6 . These disruptions can have downstream effects on various physiological processes.

Pharmacokinetics

Based on its structural similarity to other benzothiazine derivatives, it is likely to have good gi absorption and bbb permeability . Its lipophilicity (Log Po/w) is estimated to be around 2.83 , which suggests it may have good bioavailability.

Result of Action

The inhibition of CA-II by this compound can lead to various molecular and cellular effects. For instance, it can disrupt the regulation of fluid secretion and intracellular pH, potentially affecting cellular homeostasis . Additionally, it may have antibacterial activity, as suggested by studies on similar compounds .

未来方向

属性

IUPAC Name |

methyl 4-(3-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO4S/c1-22-16(19)15-10-18(12-6-4-5-11(17)9-12)13-7-2-3-8-14(13)23(15,20)21/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSXIWSMJQWWAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC=CC=C2S1(=O)=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate](/img/structure/B2822704.png)

![2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2822707.png)

![5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2822708.png)

![1,7-dimethyl-3-(4-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822710.png)

![Tert-butyl 4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B2822713.png)

![2-chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B2822717.png)

![4-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2822724.png)

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2822726.png)